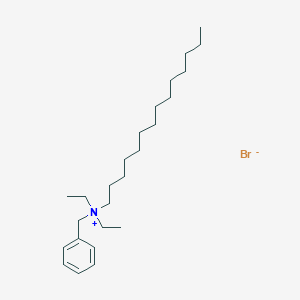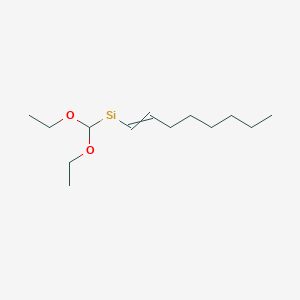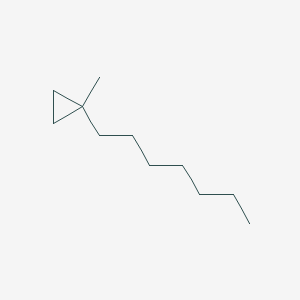![molecular formula C22H18F2N2O B14373619 N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide CAS No. 90276-67-8](/img/structure/B14373619.png)
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring attached to a carboxamide group, with a but-3-en-1-yl chain substituted with two 4-fluorophenyl groups. Its distinct molecular configuration makes it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst, followed by further reactions to introduce the pyridine and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: A precursor in the synthesis of polyetheretherketone (PEEK) and other high-performance polymers.
Bis(4-fluorophenyl)methanone: Used in organic synthesis and material science.
Bis(4-fluorophenyl)phenylphosphine oxide: Employed in the preparation of chlorine-tolerant polymers for desalination.
Uniqueness
N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90276-67-8 |
|---|---|
Molekularformel |
C22H18F2N2O |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[4,4-bis(4-fluorophenyl)but-3-enyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18F2N2O/c23-19-9-5-16(6-10-19)21(17-7-11-20(24)12-8-17)4-2-14-26-22(27)18-3-1-13-25-15-18/h1,3-13,15H,2,14H2,(H,26,27) |
InChI-Schlüssel |
IZAJXJHYUMOABH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NCCC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)


![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)

-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)


![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)




